molecular formula C25H27N5O3S B2759278 N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-36-3

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2759278
CAS No.: 1116007-36-3
M. Wt: 477.58
InChI Key: HELFSNWDJABGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study on the design, synthesis, and biological evaluation of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showcased its potential in exhibiting DPPH radical scavenging activity alongside analgesic and anti-inflammatory activities. The synthesized compound was compared with standard treatments, demonstrating noticeable effectiveness in these areas. This research opens avenues for further exploration of N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide in similar biological applications due to its structural similarities (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Antioxidant Activity in Coordination Complexes

Another study highlighted the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, which demonstrated significant antioxidant activity. This research indicates the potential of N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide in forming complexes that could be useful in antioxidant applications, given the compound’s structural foundation for interaction with metals (Chkirate et al., 2019).

Insecticidal Applications

Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis identified potential insecticidal agents. This study underscores the versatility of such compounds in agricultural applications, suggesting a pathway to explore N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide for similar uses (Fadda et al., 2017).

Antimicrobial Activities

A study on the synthesis, characterization, and antimicrobial activities of novel thiazole derivatives, by incorporating pyrazole moiety, demonstrated significant anti-bacterial and anti-fungal activities. This suggests that compounds like N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide could be valuable in developing new antimicrobial agents (Saravanan et al., 2010).

Neuroprotective Effects

The synthesis and evaluation of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety against acetylcholinesterase (AChE) and butylcholinestrase (BuChE) revealed compounds with significant neuroprotective effects. This indicates the potential of exploring N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide for neuroprotective applications, particularly in the context of neurodegenerative diseases (Sameem et al., 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-7-9-20(10-8-19)28-23(32)17-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELFSNWDJABGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.